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Compound of Interest

Compound Name: MDL-860

Cat. No.: B1202472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MDL-860, an irreversible inhibitor of

Phosphatidylinositol 4-Kinase III Beta (PI4KB), with other alternative inhibitors. It includes

supporting experimental data and detailed methodologies to facilitate the confirmation of its

mechanism of action.

Executive Summary
MDL-860 is a broad-spectrum antipicornavirus compound that functions through the

irreversible inhibition of the host cell lipid kinase, PI4KB.[1][2] This covalent modification occurs

at a specific cysteine residue, Cys646, located in an allosteric pocket separate from the ATP-

binding site.[1][2] This mechanism distinguishes MDL-860 from many other PI4KB inhibitors

that target the ATP-binding site and may exhibit reversible or covalent interactions with different

residues, such as lysine.[3] Understanding the irreversible nature of MDL-860's inhibition is

crucial for its development as a potential therapeutic agent and as a chemical probe to study

PI4KB biology.

Comparative Analysis of PI4KB Inhibitors
The landscape of PI4KB inhibitors includes a variety of compounds with different mechanisms

of action and potency. Below is a comparison of MDL-860 with other notable PI4KB inhibitors.
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Inhibitor
Target
Residue

Mechanism
of Action

IC50
(PI4KB)

Selectivity
Profile

Reference

MDL-860 Cysteine 646

Irreversible

(Covalent),

Allosteric

Not explicitly

quantified in

nM, but

confirmed

covalent

modification

Broad-

spectrum

antipicornavir

us activity

[1][2]

PIK-93
ATP-binding

site

Reversible,

ATP-

competitive

19 nM

Also inhibits

PI3Kα (39

nM) and

PI3Kγ (16

nM)

[4][5]

BF738735
ATP-binding

site

Reversible,

ATP-

competitive

5.7 nM

>300-fold

selective over

PI4KIIIα

[4][5]

T-00127-

HEV1

ATP-binding

site

Reversible,

ATP-

competitive

60 nM

Broad-

spectrum

antienteroviru

s activity

[4][5]

UCB9608
ATP-binding

site

Reversible,

ATP-

competitive

11 nM

Selective

over PI3K C2

α, β, and γ

[4][5]

Fluorosulfate-

based

inhibitors

Lysine

(catalytic)

Covalent,

ATP-binding

site

Varies

Designed for

high

selectivity

[3]

Experimental Protocols
To confirm the irreversible inhibition of PI4KB by MDL-860, a combination of enzyme activity

assays and direct binding measurements can be employed.

Protocol 1: Wash-out/Jump Dilution Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acsinfecdis.7b00053
https://pubmed.ncbi.nlm.nih.gov/28605587/
https://www.probechem.com/target_PI4K.html
https://www.medchemexpress.com/Targets/PI4K.html
https://www.probechem.com/target_PI4K.html
https://www.medchemexpress.com/Targets/PI4K.html
https://www.probechem.com/target_PI4K.html
https://www.medchemexpress.com/Targets/PI4K.html
https://www.probechem.com/target_PI4K.html
https://www.medchemexpress.com/Targets/PI4K.html
https://www.researchgate.net/figure/Design-strategy-for-the-development-of-a-covalent-inhibitor-for-PI4KIIIb_fig1_374789879
https://www.benchchem.com/product/b1202472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay is designed to differentiate between reversible and irreversible inhibition by

observing the recovery of enzyme activity after removal of the inhibitor.

Materials:

Purified active PI4KB enzyme

MDL-860

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5

mM EGTA, 2 mM EDTA, 0.25 mM DTT)[6]

Substrate solution (e.g., Phosphatidylinositol (PI) and Phosphatidylserine (PS) vesicles)

ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo assay)

Dialysis or spin filtration units to remove unbound inhibitor

Detection reagents (e.g., for radiometric assay or ADP-Glo™ Kinase Assay kit)

Procedure:

Pre-incubation: Incubate a concentrated solution of PI4KB with a saturating concentration of

MDL-860 (and a vehicle control) for a defined period (e.g., 60 minutes) to allow for covalent

bond formation.

Inhibitor Removal: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-

fold) into the assay reaction mixture containing the substrate.[7] Alternatively, remove the

unbound inhibitor by dialysis or rapid spin filtration. The dilution should be sufficient to lower

the concentration of any dissociated inhibitor to a non-inhibitory level.

Activity Measurement: Initiate the kinase reaction by adding ATP. Measure the enzyme

activity over time.

Data Analysis:

Irreversible Inhibition: If MDL-860 is an irreversible inhibitor, no significant recovery of

enzyme activity will be observed in the diluted sample compared to the control.
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Reversible Inhibition: If the inhibitor were reversible, a gradual recovery of enzyme activity

would be observed as the inhibitor dissociates from the enzyme upon dilution.[7]

Protocol 2: Intact Protein Mass Spectrometry
This method directly confirms the covalent modification of PI4KB by MDL-860.

Materials:

Purified active PI4KB enzyme

MDL-860

Incubation buffer

Mass spectrometer (e.g., ESI-LC-MS/MS)

Procedure:

Incubation: Incubate PI4KB with MDL-860 at various concentrations and for different time

points.

Sample Preparation: Stop the reaction and prepare the protein samples for mass

spectrometry analysis. This may involve desalting and concentrating the protein.

Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to determine the

mass of the intact protein.

Data Analysis: A mass shift corresponding to the molecular weight of MDL-860 on the PI4KB

protein will confirm the formation of a covalent adduct.[8] Peptide mapping can further

identify the specific residue (Cys646) that has been modified.

Protocol 3: PI4KB Activity Assay (ADP-Glo™ Kinase
Assay)
This is a general protocol for measuring PI4KB activity, which can be adapted for determining

IC50 values and assessing the time-dependency of inhibition.
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Materials:

PI4KB enzyme

Inhibitors (MDL-860 and others)

Kinase Assay Buffer

Substrate Solution (PI/PS)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)[6]

Procedure:

Prepare serial dilutions of the inhibitor.

In a 96-well plate, add the PI4KB enzyme to the kinase buffer.

Add the inhibitor dilutions and pre-incubate for a specified time. For irreversible inhibitors,

varying the pre-incubation time will show a time-dependent decrease in activity.

Initiate the reaction by adding the substrate and ATP mixture. Incubate for a set period (e.g.,

15-60 minutes) at room temperature or 30°C.[6]

Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a

luminescent signal.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration and determine the IC50

value.
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Caption: Mechanism of PI4KB inhibition by MDL-860.
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Caption: Workflow for confirming irreversible enzyme inhibition.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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